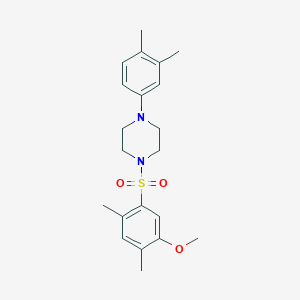
1-(3,4-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising results in preclinical studies.
Applications De Recherche Scientifique
Discovery and Bioactivity in HIV-1 Inhibition
Research has shown the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their ability to inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds, identified as bis(heteroaryl)piperazines (BHAPs), demonstrated significantly enhanced potency compared to the lead molecule, highlighting their potential as novel non-nucleoside HIV-1 reverse transcriptase inhibitors (D. Romero et al., 1994).
Fluorescent Ligands for 5-HT1A Receptors
A series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives were synthesized, containing an environment-sensitive fluorescent moiety. These compounds exhibited high to moderate 5-HT(1A) receptor affinity and impressive fluorescence properties, making them valuable tools for visualizing 5-HT(1A) receptors in biological studies (E. Lacivita et al., 2009).
Anticancer Potential
A novel compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, was studied for its anticancer properties. It induces apoptosis in cancer cells through downregulation of Bcl-2 protein levels and G2/M cell cycle arrest. The compound showed potent anti-growth activity in drug-resistant cancer cells and inhibition of tumor growth in xenograft models, suggesting a promising direction for cancer therapy research (Y. Lee et al., 2013).
Antimicrobial Activities
Research on 1,2,4-Triazole derivatives, including some piperazine compounds, demonstrated good to moderate antimicrobial activities against various test microorganisms. These findings support the potential application of these compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).
Potential for Atrial Fibrillation Treatment
Ranolazine, a compound structurally related to piperazines, is under exploration for its potential in treating atrial fibrillation. Its antiarrhythmic activity, combined with evidence for atrio-selectivity, suggests that derivatives of piperazine-like Ranolazine could offer new therapeutic options for this common arrhythmia (J. Hancox & S. Doggrell, 2010).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-6-7-19(13-16(15)2)22-8-10-23(11-9-22)27(24,25)21-14-20(26-5)17(3)12-18(21)4/h6-7,12-14H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRINWSSQBGIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)
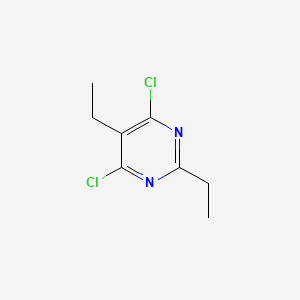

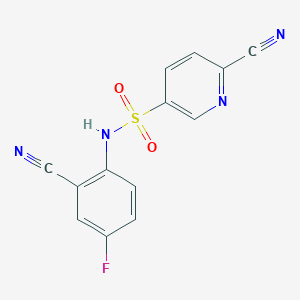
![2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2708809.png)
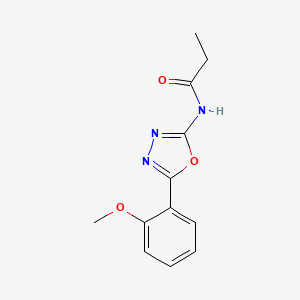
![2-methyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2708811.png)
![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)
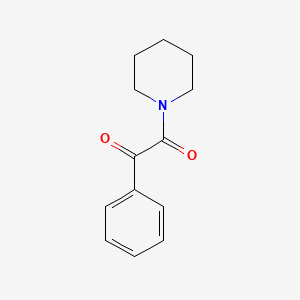
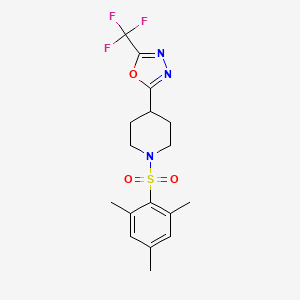
acetonitrile](/img/structure/B2708816.png)
![4-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2708818.png)